2-Bromo-3-(1-naphthyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
PF-04965842 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying JAK1 inhibition and its effects on cytokine signaling pathways.
Biology: The compound is employed in biological studies to understand its impact on immune cell function and cytokine production.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting JAK1 and related pathways.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-04965842 involves the formation of a pyrrolopyrimidine core, followed by the introduction of a cyclobutyl group and a propanesulfonamide moiety. The key steps include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of the cyclobutyl group via a substitution reaction.
- Attachment of the propanesulfonamide moiety through sulfonation.
Industrial Production Methods: Industrial production of PF-04965842 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: PF-04965842 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are employed to introduce or replace functional groups on the pyrrolopyrimidine core or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are utilized in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of PF-04965842 with modified functional groups, which can be used for further research and development.
Comparison with Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used for treating rheumatoid arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor used for treating rheumatoid arthritis.
Uniqueness of PF-04965842: PF-04965842 is unique due to its high selectivity for JAK1, which reduces the risk of off-target effects associated with the inhibition of other JAK family members. This selectivity makes it particularly effective for treating atopic dermatitis with a favorable safety profile .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVVFAYFCAIJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560208 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116545-04-1 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.